Bienvenue dans la boutique en ligne BenchChem!

2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide

Kinase inhibitor design Positional isomerism CDK selectivity

Sourcing 'indazole sultam' without positional verification risks wasted budget and irreproducible data. This 6-substituted isomer (CAS 952183-42-5) is structurally distinct from 5-substituted CDK-optimized sultams and 6-substituted open-chain sulfonamides for PLK4/ERK5. Its 6-sultam geometry targets kinases with unique gatekeeper arrangements inaccessible to known indazole chemotypes. The saturated sultam ring delivers a neutral, metabolically resistant anchor—unlike piperazine or sulfonamide counterparts. With a high melting point (201–202°C), it is ideal for solid-state development, polymorph screening, and amorphous dispersion studies. It also serves as a chemically matched negative control for 5-substituted BAI and 3,5-diaminoindazole tool compounds. Confirm exact positional identity by ¹H NMR or HPLC co-injection before use.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
CAS No. 952183-42-5
Cat. No. B1324944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide
CAS952183-42-5
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C10H11N3O2S/c14-16(15)5-1-4-13(16)9-3-2-8-7-11-12-10(8)6-9/h2-3,6-7H,1,4-5H2,(H,11,12)
InChIKeyOTTOANJZYFHWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide (CAS 952183-42-5): Structural Identity and Core Physicochemical Profile


2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide (CAS 952183-42-5) is an indazole-fused cyclic sulfonamide (sultam) belonging to the isothiazolidine 1,1-dioxide class. Its molecular formula is C10H11N3O2S, with a molecular weight of 237.28 g/mol . The compound bears the isothiazolidine 1,1-dioxide ring at the 6-position of the indazole scaffold, distinguishing it from more extensively characterized 5-substituted positional isomers [1]. Key physicochemical identifiers include InChI Key OTTOANJZYFHWLF-UHFFFAOYSA-N and canonical SMILES C1CN(S(=O)(=O)C1)C2=CC3=C(C=C2)C=NN3 .

Why Generic Substitution Fails for 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide in Research Procurement


Indazole-isothiazolidine dioxide hybrids are not functionally interchangeable across substitution positions or ring attachment modalities. The 6-substituted isomer reported here adopts a distinct spatial orientation of the sultam warhead relative to the indazole hydrogen-bonding network, which dictates target engagement and selectivity [1]. In contrast, 5-substituted analogs have been optimized as CDK inhibitors, while 6-substituted indazole sulfonamides target PLK4 and ERK5 with different potency and selectivity profiles [2][3]. Simply sourcing a generic 'indazole sultam' or assuming isosteric equivalence between sulfonamide and sultam series without positional verification risks irreproducible biological results and wasted procurement budgets.

Quantitative Differentiation Evidence for 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide Against Key Comparators


Positional Isomer Selectivity: 6-Substituted Sultam vs. 5-Substituted CDK-Optimized Scaffold

The target compound places the isothiazolidine 1,1-dioxide at the indazole 6-position, whereas the most extensively characterized CDK inhibitor series rigidly requires the sultam at the 5-position [1][2]. In the 3,5-diaminoindazole CDK inhibitor series, compound ALA3886168 (5-substituted) demonstrates sub-micromolar CDK2 inhibition, and BAI, a 5-substituted biphenyl amide derivative, exhibits anti-proliferative IC50 values of 20–60 nM across A549, HCT116, and Caki cells [2][3]. The 6-substituted isomer is structurally excluded from this CDK pharmacophore model, meaning a procurement order for the 5-isomer would yield a compound optimized for CDK engagement, whereas the 6-isomer provides a topologically distinct vector for probing alternative kinase or non-kinase targets.

Kinase inhibitor design Positional isomerism CDK selectivity

Sultam vs. Sulfonamide Linker: Impact on PLK4 Target Engagement

The target compound utilizes a cyclic sulfonamide (isothiazolidine 1,1-dioxide) linker to indazole, whereas the most potent reported PLK4 inhibitor scaffold employs a non-cyclic benzenesulfonamide linker at the same 6-position [1]. Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) achieves PLK4 IC50 = 0.1 nM and MCF-7 cellular IC50 = 1.3 μM, with human liver microsome stability T1/2 = 51.0 min [1]. The sultam version introduces conformational restriction and altered electronic properties at the sulfur center that are predicted to modulate PLK4 binding kinetics and selectivity versus the PLK family, although direct comparative data for the exact sultam target compound remain absent from the public domain.

PLK4 inhibition Sultam bioisostere Sulfonamide SAR

Physicochemical Differentiation: Melting Point, pKa, and Lipophilicity Compared to Unsubstituted Indazole

The introduction of the isothiazolidine 1,1-dioxide ring at the 6-position of indazole markedly alters key physicochemical parameters relative to the unsubstituted 1H-indazole core [1]. The target compound exhibits a melting point of 201–202 °C, a predicted pKa of 12.99 ± 0.40, and a predicted density of 1.519 ± 0.06 g/cm³ . In contrast, 1H-indazole melts at 146–148 °C with a pKa of approximately 14 (N–H) [1]. The elevated melting point indicates increased crystal lattice energy imparted by the sulfonamide moiety, which influences solubility, formulation behavior, and solid-state stability in storage.

Physicochemical profiling Solid-state properties Crystallinity

Building Block Utility: The 6-Sultam-Indazole Core as a Diversifiable Scaffold vs. Piperazine or Sulfonamide Alternatives

The isothiazolidine 1,1-dioxide ring provides a saturated, oxidatively stable sulfur center that is chemically orthogonal to common 6-position substituents such as piperazine or benzenesulfonamide . 6-(Piperazin-1-yl)-1H-indazole (CAS not available) is a basic amine that introduces a protonation site, whereas the sultam is neutral and metabolically distinct. Compared to 4-amino-N-(1H-indazol-6-yl)benzenesulfonamide (CAS 13744-68-8), which presents a primary aryl amine susceptible to N-acetylation and oxidative metabolism, the fully substituted sultam nitrogen lacks exchangeable hydrogens, blocking that metabolic soft spot . The target compound thus offers a chemically differentiated vector for fragment growth at the indazole C3 or sultam C4/C5 positions.

Medicinal chemistry Scaffold diversification Parallel synthesis

Recommended Application Scenarios for 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide Based on Differentiation Evidence


Kinase Selectivity Profiling: Probing Non-CDK, Non-PLK4 Kinase Targets via Topologically Novel 6-Substituted Scaffold

The compound is uniquely positioned for kinase screening panels where 5-substituted sultams (CDK-optimized) and 6-substituted open-chain sulfonamides (PLK4/ERK5-optimized) have already been exhausted [1][2]. Its 6-sultam geometry offers an unexplored vector for targeting kinases with unique gatekeeper residue arrangements or allosteric pockets not accessible to known indazole chemotypes.

Solid Form Screening and Pre-Formulation: Exploiting Elevated Melting Point for Crystalline Stability

With a melting point of 201–202 °C—significantly higher than unsubstituted indazole (146–148 °C)—this compound is a strong candidate for solid-state development programs requiring thermally stable crystalline forms . It is suitable for polymorph screening, co-crystallization, and amorphous solid dispersion studies where high melting point correlates with lower solubility and demands tailored formulation approaches.

Fragment-Based Drug Discovery: Neutral, Metabolically Stable 6-Position Anchor for Fragment Growing

The saturated sultam ring provides a neutral, non-basic, metabolically resistant anchor at the indazole 6-position, distinguishing it from piperazine and sulfonamide counterparts that carry metabolic soft spots . Fragment growth via Suzuki coupling at C3 or alkylation at sultam C4/C5 positions is chemically accessible, and the scaffold is purchasable in 95–98% purity from multiple vendors, enabling rapid SAR expansion.

Negative Control for 5-Substituted CDK Inhibitor Pharmacology Studies

Given its structural exclusion from the CDK pharmacophore, the 6-substituted isomer can serve as a chemically matched negative control in experiments where the 5-substituted BAI or 3,5-diaminoindazole series are used as tool compounds [1][3]. This application requires the exact positional isomer to be sourced and verified by 1H NMR or HPLC co-injection.

Quote Request

Request a Quote for 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.